Lysine amidotrizoate

Description

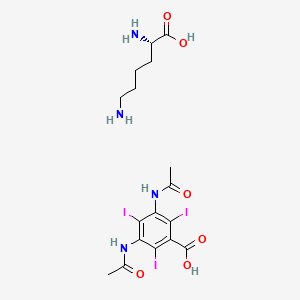

Structure

2D Structure

Properties

CAS No. |

77035-55-3 |

|---|---|

Molecular Formula |

C17H23I3N4O6 |

Molecular Weight |

760.1 g/mol |

IUPAC Name |

3,5-diacetamido-2,4,6-triiodobenzoic acid;(2S)-2,6-diaminohexanoic acid |

InChI |

InChI=1S/C11H9I3N2O4.C6H14N2O2/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;7-4-2-1-3-5(8)6(9)10/h1-2H3,(H,15,17)(H,16,18)(H,19,20);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |

InChI Key |

PGWLUYCTYOGUBP-ZSCHJXSPSA-N |

SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.C(CCN)CC(C(=O)O)N |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.C(CCN)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.C(CCN)CC(C(=O)O)N |

Appearance |

Solid powder |

Other CAS No. |

77035-55-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lysine amidotrizoate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Lysine Amidotrizoate

Synthesis of Lysine (B10760008) Amidotrizoate and its Components

Synthetic Routes to Diatrizoic Acid and Lysine Moieties

The synthesis of Lysine Amidotrizoate inherently involves the separate production of its two constituent parts: Diatrizoic Acid and the amino acid L-lysine.

Diatrizoic Acid Synthesis:

The industrial synthesis of Diatrizoic Acid, also known as amidotrizoic acid, typically begins with 3,5-dinitrobenzoic acid. The process involves a multi-step chemical conversion. A common pathway includes the reduction of the nitro groups, followed by iodination and subsequent acylation.

A representative synthetic route is as follows:

Alternative methods exist, such as the iodination of 3,5-diacetamidobenzoic acid with iodine monochloride. Another described process involves using 3,5-diamino-2,4,6-triiodobenzoic acid as the starting material, which is then subjected to an acyl chloride and amidation one-pot method, followed by esterification and hydrolysis to obtain the final diatrizoic acid product.

L-Lysine Synthesis:

L-lysine is an essential amino acid, and its industrial production is dominated by microbial fermentation rather than chemical synthesis. iris-biotech.dersc.org This biological process allows for the specific production of the biologically active L-isomer. wikipedia.org The primary microorganism used for this purpose is Corynebacterium glutamicum. rsc.orgpeptide.com

The fermentation process involves several key stages:

Direct fermentation with a single, high-yield engineered strain is the modern, preferred method for industrial L-lysine production. peptide.com

Table 1: Comparison of Synthetic Methodologies

| Component | Primary Synthetic Method | Key Starting Materials | Key Process Steps |

|---|---|---|---|

| Diatrizoic Acid | Chemical Synthesis | 3,5-Dinitrobenzoic Acid | Reduction, Iodination, Acetylation rsc.org |

| L-Lysine | Microbial Fermentation | Glucose, Molasses, Starch Hydrolysates peptide.com | Strain Optimization, Fermentation, Ion-Exchange Chromatography peptide.com |

Salt Formation and Complexation Strategies for this compound

This compound is a salt formed from the reaction of the acidic diatrizoic acid with the basic amino acid L-lysine. researchgate.net The formation of this compound is a straightforward acid-base reaction. Diatrizoic acid possesses an acidic carboxylic acid group (-COOH), while L-lysine has two basic amino groups: the α-amino group and the ε-amino group in its side chain. wikipedia.org

The reaction involves the transfer of a proton (H+) from the carboxylic acid group of diatrizoic acid to one of the amino groups of lysine. This results in the formation of a carboxylate anion (R-COO⁻) on the diatrizoic acid moiety and an ammonium (B1175870) cation (R-NH₃⁺) on the lysine moiety, which are held together by electrostatic attraction.

L-lysine readily forms salts with various acids. For instance, alkaline salts such as sodium lysinate and potassium lysinate are formed when the carboxylic acid group of L-lysine itself is deprotonated by a strong base. creative-peptides.com In the case of this compound, lysine acts as the base to deprotonate diatrizoic acid. This strategy is employed to create a sodium-free salt of the contrast agent. ccspublishing.org.cn

While lysine can also form coordination complexes with metal ions, such as copper(II), through its amino and carboxylate groups, its role in this compound is that of a counter-ion in a simple salt structure. acs.org The molecular formula of the resulting salt is C₁₁H₉I₃N₂O₄·C₆H₁₄N₂O₂. researchgate.net

Derivatization Strategies for Lysine Residues in Research

Site-Specific Chemical Modifications of this compound and Analogs

The chemical modification of lysine residues is a cornerstone of bioconjugation and protein chemistry, primarily due to the high nucleophilicity and surface exposure of the ε-amino group of its side chain. nih.gov While modifications of the lysine moiety within the specific context of this compound are not widely documented, the principles of lysine derivatization are broadly applicable to its analogs and in general research.

The primary target for modification is the ε-amino group, which is typically more reactive than the α-amino group involved in peptide bonds. nih.gov Achieving site-selectivity can be challenging due to the high abundance of lysine residues on the surface of many proteins. rsc.orgnih.gov However, differences in the local microenvironment can lead to variations in the pKa and reactivity of individual lysine residues, which can be exploited for kinetically controlled labeling. acs.org

Common chemical modifications targeting the lysine amino group include:

These modifications are fundamental in fields like the development of antibody-drug conjugates (ADCs), where cytotoxic drugs are attached to antibodies via lysine residues. nih.gov

Table 2: Common Site-Specific Modifications of Lysine Residues

| Reaction Type | Reagent Class | Resulting Bond | Key Feature |

|---|---|---|---|

| Acylation | NHS Esters nih.gov | Amide | Highly reactive and widely used for labeling. nih.gov |

| Aza-Michael Addition | Vinyl Sulfonamides rsc.org | Amine | Offers selectivity for the ε-amino group. rsc.org |

| Amidine Formation | Imidoesters creative-biolabs.com | Amidine | Preserves the positive charge of the amine. creative-biolabs.com |

| Post-translational Modifications | Enzymatic (e.g., Methyltransferase) | Methylation, Acetylation, etc. mdpi.com | Crucial for biological regulation and epigenetics. wikipedia.org |

Functional Group Protection and Deprotection in Lysine-Based Synthesis

In Fmoc-based Synthesis:

The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The ε-amino group requires an acid-labile protecting group.

In Boc-based Synthesis:

The α-amino group is protected by the acid-labile Boc group. The ε-amino group requires a protecting group that is stable to the TFA used for Boc removal but can be cleaved under stronger conditions.

Table 3: Common Protecting Groups for Lysine in Peptide Synthesis

| Protecting Group | Abbreviation | Typical Synthetic Strategy | Deprotection Condition |

|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Fmoc (ε-amino) / Boc (α-amino) | Strong Acid (e.g., TFA, HF) peptide.comopenaccesspub.org |

| 9-fluorenylmethyloxycarbonyl | Fmoc | Fmoc (α-amino) | Base (e.g., Piperidine) openaccesspub.org |

| 2-chlorobenzyloxycarbonyl | 2-Cl-Z | Boc (ε-amino) | Strong Acid (e.g., HF) peptide.com |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Fmoc (orthogonal) | Hydrazine iris-biotech.de |

| 4-methyltrityl | Mtt | Fmoc (orthogonal) | Mild Acid peptide.com |

Bioconjugation Approaches Utilizing Lysine Moieties

Bioconjugation is the covalent linking of two molecules where at least one is a biomolecule, such as a protein or peptide. nih.gov Lysine is one of the most frequently targeted amino acids for bioconjugation due to several favorable properties:

The primary chemical handle for lysine bioconjugation is the ε-amino group of its side chain. A variety of reagents and strategies have been developed to leverage this reactive group.

Common Bioconjugation Strategies:

These strategies have been instrumental in the development of therapeutic and diagnostic agents, most notably antibody-drug conjugates (ADCs), where the lysine residues on a monoclonal antibody serve as attachment points for potent cytotoxic drugs. creative-biolabs.com

Table 4: Summary of Bioconjugation Reagents Targeting Lysine

| Reagent Class | Reactive Group | Target | Application Example |

|---|---|---|---|

| N-hydroxysuccinimide (NHS) Esters | Activated Acyl Group | ε-Amino Group | Antibody-Drug Conjugates (ADCs) nih.gov |

| Sulfonyl Acrylates | Acrylate Moiety | ε-Amino Group | Site-specific protein labeling cam.ac.uk |

| Imidoesters | Imido Ester | ε-Amino Group | Charge-preserving modification of proteins creative-biolabs.com |

| Aldehydes/Ketones | Carbonyl Group | ε-Amino Group | Reductive amination for stable linkages |

Polymerization Chemistry of Lysine-Based Macromolecules

The polymerization of lysine can result in various structures, including linear α-poly-L-lysine, linear ε-poly-L-lysine, and branched or dendritic forms. wikipedia.orgresearchgate.net The specific linkage—either through the α-amino group or the ε-amino group of the lysine monomer—defines the resulting polymer's structure and properties. wikipedia.org While numerous methods exist for synthesizing these polymers, none are reported to utilize this compound as a starting material or intermediate.

Synthesis of Poly-L-Lysine Dendrimers

Poly-L-lysine dendrimers (PLDs) are highly branched, tree-like macromolecules with a large number of surface functional groups. frontiersin.org Their synthesis is a controlled, stepwise process, typically following either a divergent or convergent approach. researchgate.net

Divergent Synthesis: This method begins from a central core molecule and adds successive layers or "generations" of lysine units. Each step involves the reaction of the surface amino groups with protected lysine monomers, followed by a deprotection step to expose new amino groups for the next generation. researchgate.net

Convergent Synthesis: This approach involves building the dendrimer from the outside-in, starting with the synthesis of dendritic fragments (dendrons) that are then attached to a central core. researchgate.net

A common strategy involves the polymerization of N-carboxyanhydrides (NCAs) of lysine, where the non-reacting amino group is protected by a chemical group such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Z). google.commdpi.com The synthesis requires carefully controlled conditions to ensure uniform growth and avoid side reactions. mdpi.com There is no evidence in published literature to suggest that this compound can be used as a monomer or initiator in these complex, multi-step synthetic pathways.

Table 1: General Approaches for Poly-L-Lysine Dendrimer Synthesis

| Synthesis Approach | Description | Key Features |

|---|---|---|

| Divergent Method | Growth from a central core outwards, adding generational layers. researchgate.net | Allows for high molecular weight; potential for structural defects in outer generations. |

| Convergent Method | Synthesis of dendritic wedges (dendrons) which are then attached to a core. researchgate.net | Produces highly pure, monodisperse dendrimers; steric hindrance can limit the final size. |

| NCA Polymerization | Ring-opening polymerization of protected lysine N-carboxyanhydride monomers. google.commdpi.com | A versatile method for creating polypeptide chains, adaptable for dendrimer synthesis. google.com |

Chemical Synthesis of ε-Poly-L-Lysine

ε-Poly-L-Lysine (ε-PL) is a homopolyamide where L-lysine residues are linked between the α-carboxyl group and the ε-amino group. nih.gov While ε-PL is most commonly produced via fermentation by microorganisms like Streptomyces albulus, chemical synthesis methods have been explored to control molecular weight and structure. frontiersin.orgnih.gov

Established chemical synthesis techniques include:

Ring-Opening Polymerization (ROP): This is a prominent method for the chemical synthesis of ε-PL, which can offer an alternative to biosynthesis. nih.govresearchgate.net It involves the polymerization of a cyclic monomer derived from lysine.

Solid-Phase Peptide Synthesis (SPPS): SPPS allows for precise control over the sequence and length of the polymer chain, but it is often limited by low yields and the complexity of the process, including multiple protection and deprotection steps. nih.govresearchgate.net

These chemical methods require lysine monomers with protected α-amino groups to ensure that polymerization occurs exclusively at the ε-amino position. The structure of this compound, being a salt of diatrizoic acid and lysine with unprotected amino groups, is not suited for direct use in these controlled polymerization reactions. No research indicates its modification or application for this purpose.

Table 2: Comparison of Synthesis Methods for ε-Poly-L-Lysine

| Method | Type | Advantages | Disadvantages |

|---|---|---|---|

| Fermentation | Biosynthesis | Natural product, commercially established. frontiersin.org | Limited control over molecular weight distribution. researchgate.net |

| Ring-Opening Polymerization | Chemical Synthesis | Allows for variable molecular weights. researchgate.net | Can be complex and require specialized monomers. nih.gov |

| Solid-Phase Synthesis | Chemical Synthesis | Precise control over polymer structure and length. researchgate.net | Complicated steps, low yield, and potential for by-products. nih.gov |

Advanced Analytical and Spectroscopic Characterization of Lysine Amidotrizoate Systems

Mass Spectrometry-Based Characterization and Proteomics

MALDI-TOF-MS for Molecular Weight Determination and Fragmentation Analysis:Mass spectrometry studies are abundant for Lysine-containing peptides and proteinsnih.govresearchgate.net, but no data was found for the molecular weight determination or fragmentation analysis of Lysine (B10760008) Amidotrizoate itself.

Generating content for the requested article would require dedicated experimental data that does not appear to be publicly available at this time. To maintain a high standard of scientific integrity, the article cannot be written.

Application in Post-Translational Modification Discovery of Lysine

The study of lysine conjugates is deeply connected to the broader field of post-translational modifications (PTMs), as lysine is one of the most frequently modified amino acids in the proteome. nih.govnih.gov PTMs are crucial for regulating protein function, stability, localization, and interaction with other molecules. mdpi.com The discovery and characterization of novel modifications on lysine residues are critical to understanding cellular physiology and disease. Mass spectrometry-based proteomics has become an indispensable experimental platform for identifying and quantifying protein PTMs on a global scale. nih.govnih.gov

Research into lysine modifications has uncovered a vast array of PTMs, including methylation, acetylation, ubiquitination, and hydroxylation. rsc.org These modifications are often investigated using a "bottom-up" proteomics approach, where proteins are enzymatically digested (e.g., with trypsin) into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.com The resulting mass spectra provide information about the peptide sequence and the mass shifts corresponding to specific PTMs.

While no specific research on lysine amidotrizoate as a PTM has been published, the methodologies used to discover other lysine modifications would be applicable. If a protein were modified by an amidotrizoate-like moiety on a lysine residue, it would generate a characteristic mass shift in the MS/MS spectrum of the modified peptide. Advanced mass spectrometric techniques and bioinformatic tools are designed to detect such previously unknown mass shifts, enabling the discovery of novel PTMs. nih.govmdpi.com For instance, global PTM discovery platforms can analyze existing MS/MS spectra to identify numerous modification types without specific enrichment methods, significantly expanding the known landscape of protein modifications. mdpi.com

Chromatographic and Electrophoretic Separation Methodologies

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Component Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives, providing robust methods for assessing purity and quantifying components. For a compound like this compound, HPLC would be essential for separating the conjugate from precursors like free lysine, amidotrizoic acid, and any synthesis-related impurities. Various HPLC modes are employed for amino acid analysis, including reversed-phase (RP-HPLC), ion-exchange chromatography (IEC), and hydrophilic interaction liquid chromatography (HILIC). sielc.comjocpr.com

Due to the polar nature of lysine, direct analysis on traditional reversed-phase columns can be challenging, often resulting in poor retention. helixchrom.com To overcome this, several strategies are used:

Pre-column or Post-column Derivatization: This is a common approach where the amino acid is reacted with a reagent to attach a chromophore or fluorophore, enhancing its detection and improving its chromatographic behavior. nih.goveuropa.eu

Ion-Pair Chromatography: An ion-pairing agent is added to the mobile phase to form a neutral complex with the charged analyte, increasing its retention on a reversed-phase column. nih.gov

HILIC: This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. It is well-suited for retaining and separating highly polar compounds like amino acids without derivatization. jocpr.com

The selection of the column, mobile phase, and detector is critical for developing a specific and sensitive method. For instance, a reversed-phase HPLC method with fluorescence detection has been validated for lysine quantification in various matrices following pre-column derivatization with dansyl chloride. nih.gov Another approach uses an isocratic mobile phase on a HILIC column for the simultaneous determination of lysine, arginine, and histidine without any derivatization. jocpr.com

| HPLC Mode | Column | Mobile Phase | Detection | Key Feature | Reference |

|---|---|---|---|---|---|

| Reversed-Phase | Not Specified | Aqueous sodium acetate (B1210297) buffer and an organic phase of sodium acetate buffer/methanol. | Fluorescence | Pre-column derivatization with dansyl chloride. Shortened run time for focused Lys quantification. | nih.gov |

| HILIC | HILIC Column | Isocratic: 50 mM Potassium dihydrogen phosphate (B84403) and Acetonitrile (70:30). | UV | Analysis of underivatized lysine, arginine, and histidine. | jocpr.com |

| Mixed-Mode | Obelisc R | Acetonitrile/Water (10/90) with 25 mM Na2HPO4 buffer (pH 6.0). | UV (210 nm) | Utilizes a column with both reversed-phase and ion-exchange properties to retain polar, ionizable compounds. | sielc.com |

| Ion-Exchange | Not Specified | Not Specified | Photometric (570 nm) | Official EU method for feedstuffs; uses post-column derivatization with ninhydrin. | europa.eu |

Gas Chromatography (GC) of Derivatized this compound Precursors

Gas Chromatography (GC) is a powerful analytical technique known for its high resolution, but it is generally unsuitable for the direct analysis of non-volatile and thermally labile compounds like amino acids. thermofisher.comsigmaaldrich.com Therefore, the analysis of lysine or its precursors by GC requires a chemical derivatization step to convert the polar functional groups (amine and carboxylic acid) into more volatile and thermally stable moieties. sigmaaldrich.commdpi.com

This methodology is particularly useful for analyzing the purity of precursors used in synthesizing a conjugate like this compound. The primary goal of derivatization is to replace the active hydrogens on the amino, carboxyl, and any other functional groups with nonpolar protecting groups. sigmaaldrich.com Common derivatization strategies for amino acids prior to GC analysis include:

Silylation: This is a widely used technique where reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. thermofisher.comsigmaaldrich.com TBDMS derivatives are generally more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com

Acylation/Esterification: This is often a two-step process. First, the carboxylic acid group is esterified (e.g., to a methyl ester using HCl in methanol). Second, the remaining amino and hydroxyl groups are acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comresearchgate.net This two-step approach creates stable derivatives suitable for GC-MS analysis. mdpi.com

Following derivatization, the now-volatile analytes are separated on a GC column (e.g., a 5% phenyl methylpolysiloxane column) and can be detected by a flame ionization detector (FID) or identified by a mass spectrometer (MS). thermofisher.com

| Derivatization Method | Reagent(s) | Derivative Formed | Key Advantages | Reference |

|---|---|---|---|---|

| Silylation | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) derivative | Forms volatile by-products that elute with the solvent front. | thermofisher.com |

| Silylation | MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | tert-butyldimethylsilyl (TBDMS) derivative | Derivatives are more stable and less moisture-sensitive than TMS derivatives. | sigmaaldrich.com |

| Esterification & Acylation | 1. HCl in Methanol 2. PFPA (Pentafluoropropionic anhydride) | Methyl ester, pentafluoropropionyl derivative | Reliable two-step procedure for simultaneous quantitative measurement by GC-MS. | mdpi.comresearchgate.net |

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) for Analytical Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov It offers advantages such as rapid analysis, high resolution, and minimal sample consumption. CE is well-suited for the analysis of charged molecules, including amino acids like lysine. mdpi.com However, conventional CE (often called Capillary Zone Electrophoresis or CZE) cannot separate neutral molecules.

To overcome this limitation, Micellar Electrokinetic Chromatography (MEKC) was developed. MEKC is a mode of CE that introduces a surfactant (such as sodium dodecyl sulfate, SDS) into the buffer at a concentration above its critical micelle concentration. kapillarelektrophorese.comeurjchem.com These surfactant molecules form micelles, which act as a "pseudo-stationary" phase. nih.govijpsonline.com Separation in MEKC is based on the differential partitioning of analytes between the aqueous buffer (the mobile phase) and the interior of the micelles. ijpsonline.com This allows for the simultaneous separation of both charged and neutral species, making it a highly versatile technique. eurjchem.com

These techniques could be applied to the analytical separation of this compound.

Capillary Electrophoresis (CE): As this compound would likely be charged, CE could effectively separate it from other charged impurities or precursors based on differences in electrophoretic mobility. Ligand-exchange CE, where a metal-ligand complex is added to the buffer, has been successfully used for the chiral separation of underivatized amino acids. nih.gov

Micellar Electrokinetic Chromatography (MEKC): MEKC would be particularly useful for analyzing a formulation of this compound, as it could simultaneously separate the charged conjugate, any neutral excipients, and uncharged impurities in a single run. nih.gov The selectivity can be fine-tuned by changing the type of surfactant, adding organic modifiers to the buffer, or altering the pH. kapillarelektrophorese.com

Advanced Quantitative Analytical Methods for Lysine and its Conjugates

Spectrophotometric Quantification Techniques (e.g., TNBS, OPA, BCA, Trypan Blue Assays)

Spectrophotometric assays provide rapid, convenient, and cost-effective methods for the quantification of amino groups, which is essential for characterizing lysine and its conjugates. These colorimetric or fluorometric assays are used to determine the concentration of available lysine or to quantify the extent of modification on lysine's ε-amino group.

TNBS (2,4,6-Trinitrobenzene Sulfonic Acid) Assay: The TNBS assay is a classic colorimetric method for determining free primary amino groups. thermofisher.com TNBS reacts with primary amines under alkaline conditions to form a highly chromogenic trinitrophenyl (TNP) derivative, which can be measured spectrophotometrically around 335-420 nm. thermofisher.comnih.gov This assay is widely used to quantify the number of available lysine residues in proteins and peptides, thereby assessing the degree of covalent modification. nih.govubc.ca The relationship between absorbance and the concentration of ε-amino groups is linear over a defined range. nih.gov

OPA (o-Phthalaldehyde) Assay: The OPA assay is a highly sensitive fluorometric or spectrophotometric method for quantifying primary amines. nih.gov In the presence of a thiol compound (e.g., 2-mercaptoethanol), OPA reacts with primary amino groups, such as those on lysine, to form a fluorescent isoindole derivative. researchgate.net The resulting product can be measured by fluorescence or by absorbance around 340 nm. researchgate.net The reaction is rapid, typically completing within minutes at room temperature, making it more convenient than many other methods. nih.gov It is used to determine available lysine content in various samples. researchgate.net

BCA (Bicinchoninic Acid) Assay: The BCA assay is primarily used for total protein quantification. thermofisher.com The method involves two steps: first, the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by the protein's peptide bonds under alkaline conditions (the biuret (B89757) reaction). nih.gov Second, two molecules of BCA selectively chelate with each cuprous ion, forming an intense purple-colored complex that strongly absorbs light at 562 nm. thermofisher.com While it is a protein assay, its response can be influenced by the amino acid composition, as residues like cysteine, tyrosine, and tryptophan can also reduce Cu²⁺. nih.govnih.gov Modifications to lysine residues, such as methylation, have been shown to enhance the color formation in the BCA assay, which must be considered when analyzing modified proteins. nih.gov

Trypan Blue Assay: While commonly known as a dye for assessing cell viability based on membrane integrity, Trypan Blue can also be used for the colorimetric determination of polycationic substances like polylysine (B1216035). nih.govnih.gov The principle is based on the quantitative precipitation of the polycation (polylysine) by the oligoanionic dye. researchgate.net The amount of polylysine is determined indirectly by measuring the decrease in absorbance of the unbound dye in the supernatant. nih.gov This method is sensitive, with a measurable range for polylysine hydrobromide between 1 and 10 µg/mL. nih.gov

| Assay | Principle | Typical Wavelength | Target Moiety | Key Features | Reference |

|---|---|---|---|---|---|

| TNBS | Colorimetric; reaction with primary amines to form a TNP-amine adduct. | 335 - 420 nm | Primary amines (α- and ε-amino groups) | Robust, well-established method for quantifying available lysine. | thermofisher.comnih.gov |

| OPA | Fluorometric/Colorimetric; reaction with primary amines and a thiol to form a fluorescent adduct. | ~340 nm (Absorbance) | Primary amines | Very sensitive, rapid reaction at room temperature. | nih.govresearchgate.net |

| BCA | Colorimetric; Cu²⁺ reduction by peptide bonds followed by BCA chelation. | 562 nm | Peptide backbone (primarily) | Primarily for total protein; compatible with most surfactants. Response can be affected by modifications. | thermofisher.comnih.gov |

| Trypan Blue | Colorimetric; precipitation of polycations by the anionic dye. | Not specified (measures unbound dye) | Polycationic chains (e.g., polylysine) | Indirect measurement based on precipitation; sensitive for polyamino acids. | nih.govresearchgate.net |

Biosensor Development for Lysine Quantification in Research Matrices

The quantification of L-lysine, an essential amino acid, is crucial in various fields, including biochemical research, clinical diagnostics, and the food and pharmaceutical industries. nih.gov In the context of research matrices, which can range from biological fluids like blood and serum to industrial samples such as fermentation broths, rapid and accurate measurement of lysine concentration is vital. myu-group.co.jpresearchgate.net Traditional methods for lysine analysis, including high-performance liquid chromatography and mass spectrometry, can be costly, time-consuming, and require extensive sample pretreatment and skilled personnel. nih.govresearchgate.net To overcome these limitations, significant research has focused on the development of biosensors, which offer high sensitivity, specificity, and simplicity for lysine detection. nih.gov

Biosensors are emerging as the primary analytical tools for detecting lysine in biological samples due to their high reproducibility and straightforward procedures. researchgate.net These devices typically utilize a biological recognition element, often an enzyme or a whole cell, coupled with a transducer to convert the biological response into a measurable signal.

Enzyme-Based Lysine Biosensors

A major approach in lysine biosensor development involves the use of enzymes that specifically react with L-lysine. Four primary enzymes have been utilized for this purpose: L-lysine decarboxylase, L-lysine dehydrogenase, L-lysine-2-monooxygenase, and L-lysine-α-oxidase. myu-group.co.jp

Amperometric biosensors, which measure the current generated by the oxidation or reduction of a product of the enzymatic reaction, are common. For instance, biosensors using lysine oxidase operate by detecting the hydrogen peroxide produced during the enzymatic degradation of lysine. nih.gov Another system employed L-lysine-decarboxylase in conjunction with a CO2 sensor to determine lysine concentration. myu-group.co.jp An electrochemical biosensor has been developed to measure lysine concentration in blood, providing results from a small 5 μL sample within 2 minutes. myu-group.co.jp This sensor encapsulates enzymes in carboxymethyl cellulose (B213188) on working electrodes to produce potassium ferrocyanide, which is then detected amperometrically. myu-group.co.jp

The performance of these enzyme-based biosensors has been optimized for various conditions. They ideally operate within a pH range of 5 to 10 and a temperature range of 25 to 40 °C. nih.gov Research has demonstrated significant storage stability, ranging from 14 to 200 days. nih.gov

Table 1: Performance Characteristics of Various L-Lysine Biosensors

| Biosensor Type | Principle | Linear Range (μM) | Detection Limit (μM) | Response Time | Research Matrix |

| Enzyme-Based (General) | Amperometric | 0.01 to 5500 | 0.000004 to 650 | 2 to 300 s | General |

| Lysine Oxidase on Graphite-Methacrylate Electrode | Amperometric | Up to 160 | 0.82 | 42 s | Pharmaceutical Samples |

| L-lysine-α–oxidase | Oxygen Consumption | - | - | - | Meat Samples |

| Engineered E. coli | Fluorescent | Up to 200,000 | - | - | Fermentation Broth |

Microbial and Genetically Engineered Biosensors

Advancements in synthetic biology have led to the creation of microbial biosensors for lysine detection. researchgate.net These often utilize genetically engineered microorganisms, such as Escherichia coli, that produce a measurable signal, like fluorescence, in response to lysine concentration. researchgate.net

One such biosensor was constructed based on an E. coli system using a modular green fluorescent protein and a signal amplification circuit. researchgate.net This whole-cell fluorescent microbial biosensor demonstrated high specificity for lysine, with no interference from other amino acids or proteins. researchgate.net It was successfully used to measure the lysine content in tryptone, yielding recovery rates between 103.88% and 109.98%. researchgate.net

In another study, an E. coli biosensor was developed based on the lysine transporter protein LysP and the transcription activator CadC. nih.gov Through multistage modifications, including promoter engineering, researchers successfully created a pH-independent lysine biosensor with a detection range of up to 200 mM, which is among the highest response thresholds reported for such biosensors. nih.gov This system was applied to dynamically regulate the biosynthesis of cadaverine, a downstream product of lysine, demonstrating its utility in metabolic engineering research. nih.gov

The development of these advanced biosensors provides powerful tools for the rapid and reliable quantification of lysine in diverse and complex research matrices, facilitating progress in clinical nutritional assessment, industrial process monitoring, and fundamental biochemical studies. myu-group.co.jpgidadernegi.org

Molecular Interactions and Biochemical Pathways Mediated by Lysine Amidotrizoate

Receptor Binding and Signaling Mechanisms

Studies indicate that lysine (B10760008) amidotrizoate can interact with specific cellular receptors, triggering downstream signaling events.

Interaction with Orphan G-Protein Coupled Receptors (e.g., MRGPRX2)

Meglumine (B1676163) amidotrizoate, a related compound, has been shown to interact with Mas-related G-protein coupled receptor-X2 (MRGPRX2). ub.edufrontiersin.orgnih.gov MRGPRX2 is a receptor primarily expressed in mast cells and neurons, implicated in non-IgE-mediated immediate hypersensitivity and adverse drug reactions. ub.edunih.govresearchgate.netnih.gov Activation of MRGPRX2 by various ligands, including certain drugs, can lead to mast cell degranulation and the release of inflammatory mediators. nih.govfrontiersin.org While the direct interaction of lysine amidotrizoate with MRGPRX2 is not explicitly detailed in the provided snippets, the interaction of meglumine amidotrizoate suggests a potential for other amidotrizoate salts, including this compound, to also engage with this receptor. ub.edufrontiersin.orgnih.gov

Modulation of Intracellular Signaling Cascades (e.g., Lysyl-tRNA Synthetase, MITF Pathway, Calcium Flux)

Activation of MRGPRX2 has been linked to the modulation of several intracellular signaling pathways. Research indicates that MRGPRX2 triggering can lead to the activation of the Lysyl-tRNA synthetase (LysRS) and the Microphthalmia-associated transcription factor (MITF) pathway. ub.edunih.govresearchgate.net LysRS, traditionally known for its role in protein translation, also functions as a signaling molecule in mast cells. ub.edunih.govresearchgate.netplos.org Upon MRGPRX2 activation, LysRS can translocate to the nucleus and increase MITF activity. ub.edufrontiersin.orgnih.govresearchgate.net MITF is a transcription factor involved in various cellular processes, including mast cell degranulation. ub.edunih.govresearchgate.netnih.gov

Furthermore, MRGPRX2 activation is known to induce calcium mobilization and influx in mast cells. ub.edufrontiersin.orgnih.govresearchgate.netfrontiersin.orgupenn.edumdpi.com This calcium influx is a critical step in the degranulation process. ub.edunih.govresearchgate.netmdpi.com Studies have shown that MITF silencing can reduce MRGPRX2-dependent calcium influx and mast cell degranulation. ub.edunih.govresearchgate.net This suggests a link between MRGPRX2, the LysRS-MITF pathway, and calcium signaling in mediating cellular responses.

While the provided information specifically details the effects of MRGPRX2 activation by ligands such as substance P, vancomycin, atracurium, and morphine, it also explicitly mentions that meglumine amidotrizoate increases MITF activity, suggesting its involvement in the LysRS-MITF pathway downstream of MRGPRX2. ub.edufrontiersin.orgnih.gov This provides evidence for the potential of amidotrizoate salts to modulate these intracellular signaling cascades.

Protein-Ligand Interactions and Conjugate Formation

This compound, as a salt of diatrizoic acid, can engage in interactions with proteins, particularly serum proteins.

Binding to Serum Proteins (e.g., Human Serum Albumin interactions with Diatrizoate salts)

The binding of diatrizoate and its salts, including this compound and meglumine amidotrizoate, to human serum albumin (HSA) has been investigated. nih.govnih.gov Studies using methods like ultrafiltration have demonstrated the binding of these compounds to HSA. nih.gov The affinity for HSA has been shown to decrease in the order of N-methylglucamine, meglumine amidotrizoate, this compound, diatrizoic acid, and L-lysine. nih.gov This indicates that this compound exhibits a certain affinity for HSA, which can influence its distribution and pharmacokinetics in the body. The binding is characterized by parameters such as the total binding constant (K1), apparent binding constant (k+), number of binding sites per albumin molecule (n), and free reaction energy (delta F degrees). nih.gov

Enzymatic Biotransformations Involving Lysine and Related Structures

Biotransformation of compounds involves enzymatic reactions that alter their chemical structure. While amidotrizoic acid is noted to undergo no significant metabolism, deiodination, or biotransformation in some contexts fda.gov, the lysine component of this compound can be involved in various enzymatic pathways.

Lysine itself can undergo several enzymatic transformations in biological systems. For instance, lysine can be decarboxylated by lysine decarboxylase (CadA) to produce cadaverine. researchgate.netjmb.or.kr This reaction is important in various microorganisms. researchgate.netjmb.or.kr Another biotransformation involving lysine is its conversion to L-pipecolic acid, catalyzed by L-lysine 6-aminotransferase and pyrroline-5-carboxylate reductase. oup.comebi.ac.uk Lysine can also be hydroxylated by lysine hydroxylase. mdpi.com

While these enzymatic biotransformations are known for free lysine, the extent to which the lysine component of this compound undergoes similar transformations is not explicitly detailed in the provided information. However, the general pathways involving lysine provide a basis for understanding potential biotransformation routes that might be relevant to this compound. The amidotrizoate part of the molecule, an aromatic carboxylate, is noted to be resistant to significant biotransformation in certain contexts. fda.govresearchgate.neteeer.orgunimi.it

Non-Enzymatic Chemical Modifications and Cross-Linking (e.g., AGEs, Glucosepane formation)

Non-enzymatic glycation, also known as the Maillard reaction, is a spontaneous process initiated by the reaction between reducing sugars and the free amino groups of proteins, predominantly the ε-amino group of lysine residues and the N-terminal amino group researchgate.netresearchgate.netoup.commdpi.comnih.gov. This initial reaction forms a reversible Schiff base, which then undergoes an Amadori rearrangement to produce a more stable ketoamine product researchgate.netresearchgate.net. Over time, Amadori products undergo further complex and irreversible reactions, including dehydration, oxidation, and rearrangement, leading to the formation of a heterogeneous group of compounds known as AGEs researchgate.netmdpi.comtaylorandfrancis.comresearchgate.net.

AGEs can accumulate on long-lived proteins in tissues, contributing to age-related decline and the pathogenesis of various diseases, including diabetic complications, cardiovascular disease, and neurodegenerative disorders researchgate.netoup.commdpi.comtaylorandfrancis.comnih.gov. These modifications can alter protein structure and function, lead to the generation of reactive oxygen species (ROS), and form covalent cross-links between or within protein molecules researchgate.netmdpi.comtaylorandfrancis.com.

Glucosepane is a prominent example of a cross-linking AGE, formed from the reaction of glucose with both a lysine and an arginine residue in a protein taylorandfrancis.comwikipedia.orgnih.gov. It is considered a significant cross-linking AGE in human tissues, present at higher levels than many other AGE cross-links wikipedia.orgnih.gov. The formation of Glucosepane involves a complex pathway starting with the glycation of lysine by glucose, followed by further reactions and cross-linking with arginine wikipedia.org.

Given that this compound contains a lysine component, it is theoretically susceptible to involvement in non-enzymatic glycation reactions if exposed to reducing sugars under physiological conditions. The lysine part of the molecule possesses the reactive ε-amino group that can interact with carbonyl groups of reducing sugars, initiating the Maillard reaction cascade researchgate.netresearchgate.netoup.commdpi.comnih.gov.

However, it is important to note that this compound is administered as a contrast agent and its pharmacokinetic profile involves distribution throughout the body and primarily renal excretion ontosight.ai. The extent to which this compound itself undergoes significant non-enzymatic modification or participates in cross-linking reactions like AGE or Glucosepane formation in vivo as a contrast agent is not extensively documented in the provided search results. The focus of research on this compound appears to be primarily on its properties as a contrast agent, its pharmacokinetics, and safety profile ontosight.ai.

While free lysine is a known reactant in glycation oup.comnih.govresearchgate.netnih.gov, the amidotrizoate salt form might influence the reactivity of the lysine amino group. The amidotrizoic acid part of the molecule is a large, iodinated structure nih.gov, and its presence could potentially sterically hinder or electronically affect the reactivity of the lysine amino group in non-enzymatic reactions compared to free lysine.

Research on non-enzymatic modifications often focuses on the glycation of proteins containing lysine and arginine residues researchgate.netresearchgate.netoup.commdpi.comtaylorandfrancis.comnih.govd-nb.info. While this compound contains lysine, it is a small molecule salt, not a protein. Therefore, its direct involvement in forming protein cross-links like Glucosepane would be different from how protein-bound lysine is involved. It is conceivable that this compound could potentially react with reducing sugars to form glycated this compound products. However, the biological significance and fate of such potential glycated forms of this compound have not been detailed in the provided literature.

Theoretical and Computational Investigations of Lysine Amidotrizoate Systems

Quantum Mechanical Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. Applying these methods to Lysine (B10760008) amidotrizoate could provide fundamental insights into its intrinsic properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

DFT calculations could be employed to determine the optimized molecular geometry of Lysine amidotrizoate in various states, such as isolated in vacuum or in the presence of solvent models. This would involve calculating the arrangement of atoms that minimizes the system's energy. Furthermore, DFT can provide information about the distribution of electron density within the molecule, which is crucial for understanding its chemical behavior and potential sites for interaction. Analyzing parameters like atomic charges, bond lengths, and bond angles derived from DFT would offer a detailed picture of the molecule's structure at the electronic level. While specific DFT studies on this compound were not found in the conducted search, this method is routinely applied to molecules of similar complexity to understand their ground state properties and potential reaction pathways.

HOMO-LUMO Analysis and Molecular Electrostatic Potential (MEP) Mapping

Further quantum mechanical analysis could involve examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. The HOMO represents the electron-donating ability, while the LUMO represents the electron-accepting ability. Analyzing the spatial distribution of these orbitals in this compound could highlight regions most likely to participate in chemical reactions or interactions.

Molecular Electrostatic Potential (MEP) mapping is another valuable DFT-based technique. An MEP map visualizes the charge distribution around a molecule, indicating regions of positive, negative, and neutral electrostatic potential. These maps are particularly useful for predicting how a molecule might interact with other charged or polar species, such as ions or biological molecules. For this compound, MEP mapping could reveal the electrostatic landscape of the molecule, identifying potential sites for hydrogen bonding or electrostatic interactions with its environment, including water molecules or components of biological systems. Although specific published studies applying HOMO-LUMO analysis or MEP mapping to this compound were not identified in the search results, these techniques are standard in computational chemistry for characterizing molecular interactions and reactivity.

Molecular Simulation Techniques

Molecular simulation techniques, such as Molecular Dynamics (MD), offer insights into the time-dependent behavior of molecular systems. These methods are essential for studying conformational flexibility and interactions in dynamic environments like solutions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

MD simulations track the motion of atoms and molecules over time based on classical mechanics principles and defined force fields. Applying MD simulations to this compound in solution (e.g., water, as it is soluble in water nih.govfishersci.ca) could provide information about its conformational flexibility and how it samples different three-dimensional arrangements. This is particularly relevant for a molecule containing a flexible lysine moiety.

Furthermore, MD simulations can be used to study the intermolecular interactions between this compound molecules and solvent molecules, or potentially with components of biological systems if simulating in a more complex environment. Analyzing parameters such as radial distribution functions and interaction energies from MD trajectories could quantify the strength and nature of these interactions, which are critical for understanding the molecule's solubility, diffusion, and behavior in physiological contexts. While the search did not reveal specific MD studies focused on this compound, MD simulations are widely used to study the behavior of small molecules and their interactions in various environments.

Conformational Landscape and Energy Landscapes of Lysine-Based Constructs

Building upon MD simulations and potentially combined with other techniques like conformational searching algorithms, the conformational landscape of this compound could be explored. The conformational landscape represents the potential energy of the molecule as a function of its dihedral angles or other conformational coordinates. Mapping this landscape helps identify the stable conformations and the energy barriers between them.

Chemogenomics and Ligand-Target Prediction via Computational Models

Chemogenomics integrates chemical and genomic information to study the interactions between small molecules and biological targets on a large scale. Computational models within chemogenomics aim to predict potential biological targets for a given molecule or identify molecules that might interact with a specific target.

Applying chemogenomics approaches to this compound would involve using computational models trained on existing datasets of molecule-target interactions. Given that this compound functions as a contrast agent by absorbing X-rays due to its iodine atoms ncats.io, its primary "interaction" in this context is physical (attenuation of radiation) rather than typical ligand-receptor binding. However, in a broader sense, computational models could potentially explore any non-specific interactions or off-target effects the molecule might have with biological macromolecules.

Advanced Research Applications and Methodological Contributions of Lysine Amidotrizoate

Contributions to Immunological Mechanism Research (e.g., hapten formation, T-cell activation in in vitro models)

Research into immunological mechanisms has utilized amidotrizoate, the parent compound of Lysine (B10760008) amidotrizoate, to investigate phenomena such as drug hypersensitivity and T-cell activation. Studies have explored the interaction of iodinated contrast media, including amidotrizoate, with the immune system. For instance, a case study highlighted an immunologically driven adverse interaction between amidotrizoate and immune checkpoint inhibitors, suggesting that the administration of such inhibitors might alter the immunological perception of amidotrizoate from tolerance to elicitation, leading to severe reactions nih.govnih.gov. This indicates that amidotrizoate can participate in immune responses under certain conditions, making it relevant for studying how the immune system interacts with small molecules.

The concept of hapten formation is central to understanding how small molecules, which are not immunogenic on their own, can elicit an immune response. Haptens bind covalently to larger carrier proteins, forming a complex that is then recognized by the immune system, particularly T-cells nih.gov. Research on other compounds, such as sulfamethoxazole, has shown that reactive metabolites can act as haptens by binding covalently to proteins on residues like lysine and tyrosine nih.gov. Given that Lysine amidotrizoate contains lysine, this structural feature is relevant to the potential for hapten formation through reactions involving the lysine moiety, contributing to the understanding of how such modifications can lead to the formation of peptide-MHC complexes presented to T-cell receptors and subsequently trigger T-cell activation in in vitro models nih.govnih.gov.

Investigating the mechanisms of drug-responsive T-cell activation is a key area in immunology research nih.gov. The observed immune interactions involving amidotrizoate provide a basis for using it in in vitro models to study how contrast agents or similar small molecules might influence T-cell responses and potentially contribute to hypersensitivity reactions nih.govnih.gov. This research contributes to a broader understanding of immune-mediated adverse events caused by small molecules.

Role in the Development of Advanced Contrast Agent Research Tools (e.g., in vitro and preclinical imaging research)

This compound, as an iodinated contrast agent, serves as a fundamental component and reference in the development and evaluation of advanced contrast agent research tools for both in vitro and preclinical imaging research. Iodinated contrast agents are essential for enhancing visualization in X-ray based imaging techniques such as computed tomography (CT) and angiography epa.gov. The high iodine content in these molecules provides the necessary radio-opacity for effective imaging epa.gov.

In research settings, this compound and similar iodinated contrast agents are used as benchmarks to develop new contrast media with improved properties, such as enhanced relaxivity, better targeting capabilities, or altered pharmacokinetic profiles epa.gov. Researchers utilize these agents in in vitro experiments to understand their interactions with biological tissues and cells, their stability, and their potential for targeted delivery.

Q & A

Q. What are the standard analytical methods for characterizing the optical purity of lysine amidotrizoate in aqueous solutions?

Optical purity is critical for ensuring batch consistency. Use polarimetry to measure specific rotation ([α]D²⁰), which ranges between -2.91° to -4.27° (100 mm path length) depending on preparation methods. Validate results against pharmacopeial standards (e.g., Korean Pharmacopoeia) using internal controls like potassium 1,2-naphthoquinone-4-sulfonate for colorimetric confirmation of structural integrity .

Q. How can researchers validate the solubility profile of this compound under physiological conditions?

Conduct solubility assays in phosphate-buffered saline (pH 6.0–7.7) at 37°C, simulating physiological conditions. Use gravimetric analysis after filtration to quantify undissolved residues. Cross-reference with pharmacopeial specifications (e.g., ≥46.9% w/v amidotrizoic acid in injections) and confirm via UV-Vis spectroscopy at 280 nm for iodine content .

Q. What protocols are recommended for assessing heavy metal contamination in this compound formulations?

Follow inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metals (e.g., lead, arsenic). Validate against pharmacopeial limits (e.g., <10 ppm) using certified reference materials. Include internal standardization with indium or yttrium to correct for matrix effects .

Advanced Research Questions

Q. How should researchers design dose-response studies to resolve contradictions in this compound's genotoxicity across preclinical models?

Conflicting data on micronucleus formation in mice (e.g., significant increases at 14.3–20.0 mL/kg vs. no effect at 5.7–8.6 mL/kg) necessitate rigorous dose stratification. Use a crossover design with incremental dosing (5.7–20.0 mL/kg) in both sexes, incorporating negative/positive controls. Analyze polychromatic erythrocytes (PCEs) via flow cytometry and correlate micronuclei frequency with plasma iodine concentration .

Q. What methodologies can elucidate T-cell-mediated hypersensitivity mechanisms in patients exposed to this compound?

Employ in vitro T-cell proliferation assays using patient-derived clones. Stimulate cells with amidotrizoate (0.1–10 µg/mL) and measure [³H]thymidine incorporation (stimulation index ≥2 indicates reactivity). Confirm cytokine release (IFN-γ, granzyme B) via ELISpot and flow cytometry. Cross-validate with HLA typing to identify genetic susceptibility markers .

Q. How can researchers optimize stability testing for this compound under varying storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via HPLC-UV (retention time shifts) and quantify free iodide ions using ion chromatography. Compare results with pharmacopeial acceptance criteria (e.g., ≤5% degradation products). Use Arrhenius modeling to predict shelf-life .

Methodological Guidance for Data Contradictions

Q. How to address discrepancies in laxative efficacy studies of this compound for opioid-induced constipation in advanced cancer patients?

Meta-analyze clinical trial data using PRISMA guidelines. Stratify by dose (e.g., 5–20 mL/day), patient frailty scores, and concurrent medications. Perform subgroup analysis to isolate confounding variables (e.g., opioid type, renal function). Validate findings via randomized controlled trials (RCTs) with placebo arms .

Q. What statistical approaches reconcile variability in iodine release kinetics from this compound formulations?

Apply mixed-effects modeling to account for batch-to-batch variability. Use non-linear regression (e.g., Weibull model) to characterize release profiles. Validate with bootstrap resampling to estimate confidence intervals for key parameters (t₅₀%, t₉₀%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.